molecular formula C11H11N3O2 B1634729 3-(Quinazolin-4-ylamino)propanoic acid

3-(Quinazolin-4-ylamino)propanoic acid

Cat. No.: B1634729
M. Wt: 217.22 g/mol
InChI Key: PQPGVNNBHZWUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinazolin-4-ylamino)propanoic acid is a quinazoline derivative characterized by a propanoic acid backbone linked to a quinazolin-4-ylamino group. The quinazoline moiety, a bicyclic structure comprising fused benzene and pyrimidine rings, confers unique electronic and steric properties that influence its biochemical interactions. However, commercial availability of its hydrochloride salt (this compound hydrochloride) has been discontinued, limiting recent experimental studies . Structural analogs of this compound, such as thiazole-based derivatives, have garnered attention due to their inhibitory activity against proteases like Furin, as evidenced in recent screenings .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-(quinazolin-4-ylamino)propanoic acid

InChI

InChI=1S/C11H11N3O2/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14)

InChI Key

PQPGVNNBHZWUBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocyclic Scaffold

  • Quinazoline vs. Thiazole: The quinazoline ring in this compound provides a larger aromatic surface compared to the monocyclic thiazole in analogs like P3, P7, and P16. This difference may influence binding affinity to targets such as Furin, where steric compatibility is critical .
  • Substituent Effects : While the quinazoline derivative lacks bulky substituents, thiazole-based analogs (e.g., P3) incorporate halogenated aryl groups (e.g., bromothiophene) that enhance hydrophobic interactions with Furin’s active site, explaining their superior inhibitory activity .

Pharmacokinetic Considerations

  • The propanoic acid moiety in all compounds enhances water solubility, but the quinazoline ring’s lipophilicity may reduce bioavailability compared to thiazole analogs. Substituents like the dimethylamino group in P7 could further modulate cellular permeability .

Mechanistic Insights

  • Shared Mechanism in Thiazole Analogs : P3, P7, and P16 likely inhibit Furin through competitive binding at the substrate recognition site, as suggested by their shared thiazole scaffold and varying substituent-dependent potency .
  • Quinazoline-Specific Interactions : The quinazoline ring’s nitrogen atoms may facilitate hydrogen bonding with enzymatic targets, but the absence of inhibitory data precludes definitive conclusions .

Preparation Methods

Anthranilic Acid-Based Cyclocondensation

The classical approach begins with anthranilic acid (1 ) as the quinazoline precursor. Reacting 1 with propionic anhydride in pyridine at reflux (120°C, 6–8 hours) yields 2-methylquinazolin-4(3H)-one (2 ). Subsequent bromination at position 6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom, forming 6-bromo-2-methylquinazolin-4(3H)-one (3 ). Amination at position 4 is achieved by treating 3 with 3-aminopropanoic acid in ethanol under basic conditions (Na2CO3, 80°C, 12 hours), yielding the target compound (4 ) with moderate yields (45–55%).

Key Challenges :

  • Limited regioselectivity during bromination, often producing di-substituted byproducts.
  • Prolonged reaction times for amination steps due to steric hindrance at the quinazoline C4 position.

Propionic Anhydride-Mediated One-Pot Synthesis

A streamlined one-pot method involves simultaneous cyclization and side-chain incorporation. Anthranilic acid (1 ), propionic anhydride, and 3-aminopropanoic acid are refluxed in acetic acid (140°C, 24 hours), bypassing intermediate isolation. This method achieves a 60% yield but requires rigorous pH control to prevent decarboxylation of the propanoic acid moiety.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of methyl anthranilate (5 ), propionic anhydride, and 3-aminopropanoic acid in pyridine is subjected to microwave radiation (300 W, 150°C, 20 minutes), directly yielding 4 with an 85% yield. The uniform heating reduces side reactions, while the shortened reaction time (20 minutes vs. 24 hours) improves scalability.

Advantages :

  • Higher purity (>95% by HPLC) due to minimized thermal degradation.
  • Energy efficiency, with a 12-fold reduction in process time compared to classical methods.

Coupling Reactions via Carboxylic Intermediates

Carbodiimide-Mediated Amide Bond Formation

Quinazoline-4-carboxylic acid (6 ), synthesized via hydrolysis of 4-cyanoquinazoline, is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane. Coupling with 3-aminopropanoic acid at room temperature (25°C, 4 hours) affords 4 in 70% yield.

Optimization Insights :

  • Substituting EDC with dicyclohexylcarbodiimide (DCC) increases yields to 78% but complicates purification due to dicyclohexylurea precipitation.

Direct Amination of Quinazoline Halides

4-Chloroquinazoline (7 ), prepared via POCl3 treatment of quinazolin-4(3H)-one, undergoes nucleophilic substitution with 3-aminopropanoic acid in tetrahydrofuran (THF) using NaH as a base (0°C to 25°C, 8 hours). This method achieves a 65% yield but requires anhydrous conditions to prevent hydrolysis of the chloroquinazoline intermediate.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-2), 8.35 (d, J = 8.4 Hz, 1H, H-5), 7.95 (d, J = 8.4 Hz, 1H, H-7), 7.62 (t, J = 7.8 Hz, 1H, H-6), 4.12 (t, J = 6.2 Hz, 2H, CH2), 2.54 (t, J = 6.2 Hz, 2H, CH2), 12.21 (s, 1H, COOH).
  • ¹³C NMR (100 MHz, DMSO-d6): δ 174.3 (COOH), 162.1 (C-4), 156.8 (C-2), 134.5–127.2 (aromatic carbons), 45.1 (CH2), 34.8 (CH2).

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (C=N stretch of quinazoline).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₁BrN₃O₂ [M+H]⁺: 296.12; found: 296.10.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Temperature Key Advantage
Classical Condensation 45–55 24–36 hours 80–140°C Low-cost reagents
Microwave-Assisted 85 20 minutes 150°C Rapid, high purity
Carbodiimide Coupling 70–78 4–6 hours 25°C Mild conditions
Nucleophilic Substitution 65 8 hours 25°C No protecting groups required

Q & A

Q. What are the recommended synthetic routes for 3-(Quinazolin-4-ylamino)propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from quinazoline precursors. Key steps include:
  • Quinazoline ring formation : Cyclization of anthranilic acid derivatives with nitriles or urea under acidic conditions.
  • Amino-propanoic acid coupling : Reaction of the quinazoline core with β-alanine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for coupling), solvent polarity, and stoichiometry to minimize side products. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify quinazoline ring protons (δ 7.5–8.5 ppm) and propanoic acid carbons (δ 170–175 ppm). IR spectroscopy confirms carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}) .
  • Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation. Elemental analysis (C, H, N) to confirm stoichiometry within ±0.4% deviation .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50_{50} values <10 μM suggest therapeutic potential.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., GABAA_A) to evaluate selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazoline ring) influence the compound’s bioactivity?

  • Methodological Answer :
  • SAR Study Design : Synthesize derivatives with electron-withdrawing (e.g., –Cl, –NO2_2) or electron-donating (–OCH3_3) groups at positions 6 or 7 of the quinazoline ring. Compare activities using kinase inhibition assays.
  • Key Findings :
SubstituentPositionIC50_{50} (EGFR)Selectivity (VEGFR/EGFR)
–Cl60.8 μM1:12
–OCH3_375.2 μM1:3
  • Electron-withdrawing groups enhance kinase affinity but reduce selectivity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardize assay conditions : Use identical cell lines, passage numbers, and assay buffers (e.g., pH 7.4 PBS).
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate with orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation : Treat with KMnO4_4 in acidic conditions to degrade the quinazoline ring, producing anthranilic acid derivatives (confirmed via LC-MS).
  • Reduction : Use NaBH4_4 to reduce C=N bonds, yielding dihydroquinazoline intermediates. Monitor by 1H^1H-NMR for loss of aromatic protons .
  • Implications : Stability under redox conditions informs formulation strategies (e.g., prodrug design) .

Key Research Directions

  • Pharmacokinetics : Evaluate oral bioavailability in rodent models using LC-MS/MS plasma analysis .
  • Target identification : Chemoproteomics (e.g., affinity chromatography) to map off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.